molecular formula C15H9ClF6N2O B11974432 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 370-51-4

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11974432
CAS No.: 370-51-4
M. Wt: 382.69 g/mol
InChI Key: PFVDUIKROVECSO-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a urea derivative featuring two trifluoromethyl-substituted phenyl rings and a chlorine atom at the para position of one phenyl group. This compound’s structural complexity, including its urea backbone and halogenated substituents, makes it a candidate for diverse biological applications, particularly in medicinal chemistry. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the chlorine atom may influence binding affinity to biological targets .

Properties

CAS No.

370-51-4

Molecular Formula

C15H9ClF6N2O

Molecular Weight

382.69 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H9ClF6N2O/c16-12-5-4-10(7-11(12)15(20,21)22)24-13(25)23-9-3-1-2-8(6-9)14(17,18)19/h1-7H,(H2,23,24,25)

InChI Key

PFVDUIKROVECSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of specific biological pathways, making it a candidate for drug development.

    Medicine: Research indicates its potential use in developing treatments for certain diseases due to its biological activity.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in various cellular processes. This inhibition leads to the induction of apoptosis in certain cancer cells through the inactivation of STAT3, mediated by SHP-1 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with analogs. Key differentiating factors include substituent type, position, and additional functional groups. Below is a detailed analysis:

Impact of Additional Functional Groups

  • Pyridinone Ring Inclusion: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea (): The pyridinone ring introduces hydrogen-bonding capabilities, enhancing interactions with kinases or proteases.
  • Sulfonyl and Piperidine Moieties :

    • 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid (): The sulfonyl group increases acidity and solubility, while the piperidine ring enables conformational flexibility—contrasting with the rigid phenyl-urea framework of the target compound .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The dual trifluoromethyl groups in the target compound increase logP values compared to analogs with single halogen substitutions (e.g., 1-(4-Chlorophenyl)-3-phenylurea), enhancing blood-brain barrier penetration .
  • Metabolic Stability : The trifluoromethyl groups resist oxidative metabolism, prolonging half-life relative to methyl- or methoxy-substituted ureas (e.g., 1-(4-Ethynylphenyl)-3-(3-fluorophenyl)urea) .

Key Research Findings

  • Anticancer Potential: The compound demonstrated inhibitory activity against the MCF-7 breast cancer cell line, with IC₅₀ values comparable to pyridine-urea derivatives like compound 83 (). Its dual trifluoromethyl groups likely enhance target binding affinity over mono-trifluoromethyl analogs .
  • Structure-Activity Relationship (SAR) :
    • Chloro at para position : Critical for interactions with hydrophobic pockets in kinase targets (e.g., EGFR). Replacement with bromine () or fluorine () reduces potency .
    • Trifluoromethyl at meta position : Optimal for steric and electronic complementarity in enzyme active sites .

Biological Activity

The compound 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea, commonly referred to as a trifluoromethyl-substituted urea, has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C16H12ClF6N2O
  • Molar Mass : 406.72 g/mol
  • CAS Number : [not provided in search results]
  • Melting Point : Approximately 105-107°C

The biological activity of trifluoromethyl-substituted ureas is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds suitable candidates for drug development.

Anticancer Potential

Recent studies have demonstrated that compounds similar to 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A study evaluating a structurally related compound, 1-[3-(trifluoromethyl)benzyl]urea (BPU), showed effective inhibition of cell proliferation in various cancer cell lines including Jurkat, HeLa, and MCF-7. The IC50 values were reported as follows:
    • Jurkat Cells : IC50 = 4.64 ± 0.08 µM
    • HeLa Cells : IC50 = 9.22 ± 0.17 µM
    • MCF-7 Cells : Not specified but indicated significant growth inhibition .

The BPU compound also demonstrated antiangiogenic effects in vivo, inhibiting blood vessel formation in tumor tissues through assays such as the chick chorioallantoic membrane (CAM) assay.

Cell Cycle Arrest

Further investigations into the effects on cell cycle progression revealed that BPU caused significant arrest in the sub-G1 phase of the cell cycle in Jurkat cells, indicating induction of apoptosis . The flow cytometry analysis illustrated altered cell cycle distributions upon treatment with varying concentrations of the compound.

Study on Structural Optimization

A structural optimization study highlighted that incorporating the urea moiety into a pyrazine scaffold significantly enhanced the antiproliferative activity against cancer cells. This study emphasized the importance of molecular design in improving therapeutic efficacy .

Comparative Analysis of Related Compounds

Compound NameIC50 (µM)Cell LineMechanism of Action
BPU4.64JurkatApoptosis induction
BPU9.22HeLaCell cycle arrest
BPUNot specifiedMCF-7Cytotoxicity

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